Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a cyclohexyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through the reaction of an alkene with carboxylic acid and silyl enol ether in the presence of hypervalent iodine . The stereoselective generation of a 1,3-dioxolan-2-yl cation intermediate is a key step in this process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions. For example, a practical route to related compounds involves aldol condensation, protection of the ketone group, and subsequent oxidation steps .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxolane derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane derivatives and thienyl ketones, such as 1-benzo[1,3]dioxol-5-yl-indoles and benzo[d][1,3]dioxole substituted organoselenium compounds .
Uniqueness
Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a cyclohexyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
cyclohexyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h6-7,10,14H,1-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRQQGZQDNZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641898 | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-56-0 | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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